
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline
説明
BIO-013077-01, Novel potent antagonist of the TGFbeta family type I receptors, Alk5 and/or Alk4.
科学的研究の応用
ALK5 Inhibitory Activity
BIO-013077-01 has been evaluated for its inhibitory activity against ALK5, an enzyme involved in the TGF-β signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. The compound’s effectiveness has been tested in both enzyme assays and cell-based luciferase reporter assays .
TGF-β Signaling Pathway Modulation
As a TGF-β inhibitor, BIO-013077-01 modulates a wide range of cellular functions regulated by the TGF-β superfamily members, including cell proliferation, differentiation, adhesion, migration, and apoptosis . This modulation is significant because the TGF-βs—TGF-β1, TGF-β2, and TGF-β3—are expressed in mammals and have various physiological roles.
作用機序
Target of Action
The primary target of BIO-013077-01 is ALK5 , a type of serine/threonine kinase receptor . ALK5 plays a crucial role in the TGF-β signaling pathway, which regulates a wide range of cellular functions .
Mode of Action
BIO-013077-01 acts as an inhibitor of ALK5 . It binds to the ALK5 receptor and inhibits its phosphorylation . This inhibition disrupts the normal function of the receptor, leading to changes in the downstream signaling pathway .
Biochemical Pathways
The TGF-β signaling pathway is the primary biochemical pathway affected by BIO-013077-01 . This pathway regulates various cellular functions, including cell proliferation, differentiation, adhesion, migration, and apoptosis . By inhibiting ALK5, BIO-013077-01 disrupts the TGF-β signaling pathway, leading to downstream effects on these cellular functions .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The inhibition of ALK5 by BIO-013077-01 leads to a decrease in the phosphorylation of this receptor . This results in the disruption of the TGF-β signaling pathway, affecting various cellular functions regulated by this pathway .
Action Environment
The action, efficacy, and stability of BIO-013077-01 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action and stability.
特性
IUPAC Name |
6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJLYXCHOKEODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440482 | |
| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline | |
CAS RN |
746667-48-1 | |
| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



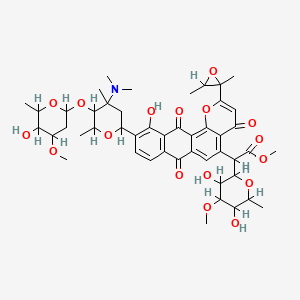

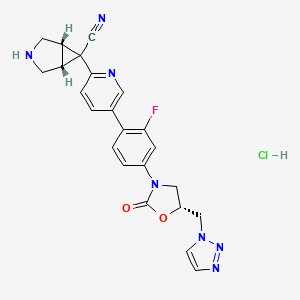
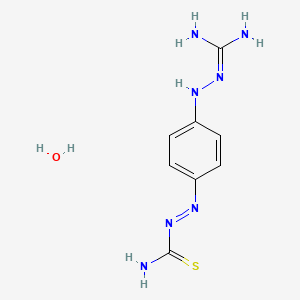


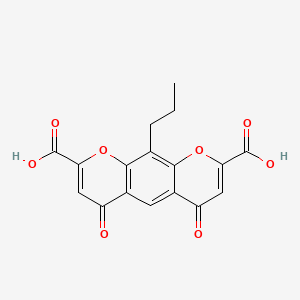

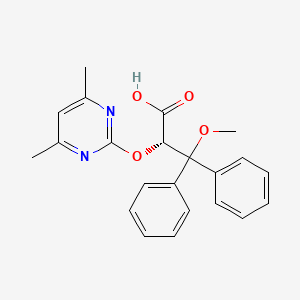
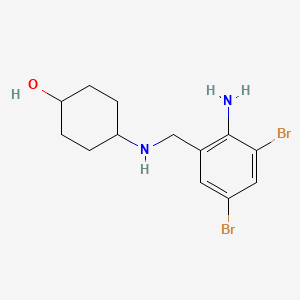

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)

